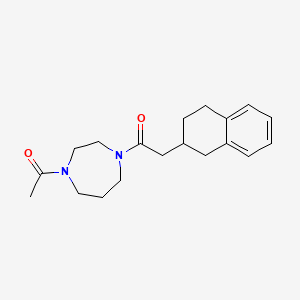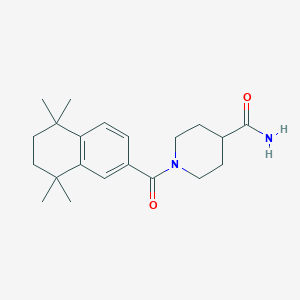
1-(4-Acetyl-1,4-diazepan-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetyl-1,4-diazepan-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone is a synthetic organic compound that belongs to the class of diazepanes and naphthalenes This compound is characterized by its unique structure, which includes a diazepane ring and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetyl-1,4-diazepan-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with acetylating agents under controlled conditions.
Attachment of the Tetrahydronaphthalene Moiety: The tetrahydronaphthalene moiety is introduced via a Friedel-Crafts acylation reaction, where the diazepane ring is reacted with a suitable naphthalene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Acetyl-1,4-diazepan-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-Acetyl-1,4-diazepan-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Acetyl-1,4-diazepan-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1-(4-Acetyl-1,4-diazepan-1-yl)-2-phenylethanone: This compound has a similar diazepane ring but differs in the aromatic moiety.
1-(4-Acetyl-1,4-diazepan-1-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethanone: It shares the diazepane ring but has an isoquinoline moiety instead of a naphthalene.
Uniqueness: 1-(4-Acetyl-1,4-diazepan-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone is unique due to its specific combination of the diazepane ring and tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-acetyl-1,4-diazepan-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-15(22)20-9-4-10-21(12-11-20)19(23)14-16-7-8-17-5-2-3-6-18(17)13-16/h2-3,5-6,16H,4,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXADSIGIVFIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)CC2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-benzoylphenyl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7175307.png)
![4-[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]-2-fluorobenzamide](/img/structure/B7175310.png)
![3-hydroxy-N-[[4-(pyridine-3-carbonylamino)phenyl]methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B7175324.png)
![3-hydroxy-N-[1-(3-phenylpropanoyl)piperidin-4-yl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B7175327.png)
![3-methyl-N-[[4-(pyridine-3-carbonylamino)phenyl]methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7175336.png)
![N-[2-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamoylamino]ethyl]-4-methylbenzamide](/img/structure/B7175344.png)
![1-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-3-(2-ethyl-2-hydroxybutyl)urea](/img/structure/B7175359.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7175361.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B7175362.png)
![(5-Ethylsulfonyl-2-fluorophenyl)-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7175380.png)
![5-methyl-N-[4-(1-morpholin-4-ylethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7175383.png)
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone](/img/structure/B7175388.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7175391.png)

